molecular formula C8H10N2O B15354783 N-methylpyridine-2-carboxyamide

N-methylpyridine-2-carboxyamide

Cat. No.: B15354783
M. Wt: 150.18 g/mol
InChI Key: FRFUKWFWDBWOTG-UHFFFAOYSA-N
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Description

N-methylpyridine-2-carboxyamide (MPCA) is a neutral bidentate ligand that coordinates to metal centers via its pyridine nitrogen and carboxyamide oxygen atoms. It is widely employed in synthesizing mixed-ligand complexes with technetium(I)-99m (Tc-99m) and rhenium(I)-188 (Re-188), which are pivotal in radiopharmaceutical research . These complexes adopt a ‘2+1’ configuration, combining MPCA as the bidentate ligand with monodentate ligands such as tert-butyl 3-isocyanopropionate (BCP) or imidazole. MPCA-based complexes exhibit moderate lipophilicity and high stability in neutral aqueous solutions, making them suitable for in vivo diagnostic and therapeutic applications . Structural validation of these complexes is achieved through NMR, IR, ESI-MS, elemental analysis, and X-ray crystallography, ensuring their chemical integrity .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-methyl-2-pyridin-2-ylacetamide

InChI

InChI=1S/C8H10N2O/c1-9-8(11)6-7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H,9,11)

InChI Key

FRFUKWFWDBWOTG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=CC=N1

Origin of Product

United States

Scientific Research Applications

N-Methylpyridine-2-carboxyamide has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methylpyridine-2-carboxyamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Stability and Metal Center Effects

The stability of MPCA complexes is highly dependent on the metal center. Rhenium complexes (e.g., Re-188) demonstrate superior stability compared to technetium (Tc-99m) analogs, as evidenced by histidine/cysteine challenge tests and protein binding studies in rat serum . Density Functional Theory (DFT) calculations reveal that Re complexes exhibit higher dissociation energies, which rationalizes their resistance to ligand substitution in biological environments . For instance, Re-BCP-MPCA complexes retain structural integrity under physiological conditions, whereas Tc analogs show gradual degradation .

Table 1: Stability Comparison of Tc-99m vs. Re-188 MPCA Complexes

Property Tc-99m Complexes Re-188 Complexes
Histidine/Cysteine Resistance Moderate High
Dissociation Energy (DFT) 120–150 kJ/mol 180–210 kJ/mol
Protein Binding Affinity Higher Lower
Influence of Monodentate Ligands

The monodentate ligand significantly impacts the physicochemical properties of MPCA complexes:

  • tert-Butyl 3-isocyanopropionate (BCP): BCP-containing complexes exhibit enhanced thermodynamic stability due to strong σ-donation and π-backbonding interactions with the metal center. DFT studies indicate pronounced polarization of carbonyl (CO) groups in BCP-MPCA complexes, which stabilizes the tricarbonyl core .
  • Imidazole : Imidazole-based complexes show lower stability and faster ligand-exchange kinetics, likely due to weaker metal-ligand bonding .

Table 2: Monodentate Ligand Effects on MPCA Complexes

Ligand BCP Imidazole
Thermodynamic Stability High (ΔG = −45 kJ/mol) Moderate (ΔG = −30 kJ/mol)
Lipophilicity (Log P) 1.2–1.5 0.8–1.0
Radiolabeling Yield ≥98% (Tc), ≥80% (Re) ≥95% (Tc), ≥75% (Re)
Lipophilicity and Biodistribution

MPCA complexes exhibit moderate lipophilicity (Log P = 0.8–1.5), balancing solubility and tissue penetration. Biodistribution studies in rodents reveal rapid clearance (>75% within 2 hours) from non-target tissues like kidneys and liver, a critical feature for reducing background noise in diagnostic imaging . For example, Tc-99m-BCP-MPCA shows 85% hepatic clearance within 2 hours, outperforming imidazole analogs .

Metabolic Inertness

This metabolic inertness prevents interference with glycolytic pathways, making them ideal for targeting non-glucose-dependent tissues .

Preparation Methods

Step 1: Preparation of 2-Pyridinecarboxaldehyde

Adapted from CN101906068A (), this involves chlorination, hydrolysis, and oxidation:

  • Chlorination : React 2-methylpyridine (2-picoline) with halohydrocarbon (e.g., 1,2-dichloroethane) and benzamide as a catalyst in the presence of trichloroisocyanate. This yields 2-chloromethylpyridine (95% yield).
  • Hydrolysis : Treat 2-chloromethylpyridine with NaOH under alkaline conditions to form 2-pyridinemethanol.
  • Oxidation : Use 2,2,6,6-tetramethylpiperidine nitroxy (TEMPO) and KBr as catalysts with sodium hypochlorite to oxidize the alcohol to 2-pyridinecarboxaldehyde (85% yield).

Key Data :

Step Reagents/Conditions Yield Purity Reference
Chlorination 2-Picoline, 1,2-dichloroethane, benzamide, trichloroisocyanate, reflux 95% High
Hydrolysis NaOH, heat 90% High
Oxidation TEMPO, KBr, NaOCl, 10–25°C 85% High

Step 3: Amidation with Methylamine

The carboxylic acid is converted to the corresponding acid chloride using SOCl₂ or PCl₅, followed by reaction with methylamine:

  • Acid Chloride Formation : Treat 2-pyridinecarboxylic acid with thionyl chloride (SOCl₂) under reflux.
  • Amidation : React the acid chloride with methylamine in dichloromethane or THF at 0–25°C.

Key Data :

Step Reagents/Conditions Yield Purity Reference
Acid Chloride Formation SOCl₂, reflux 90% High General
Amidation Methylamine, DCM, 0–25°C 80% Pure General

Final Product : N-Methylpyridine-2-carboxyamide.

Comparative Analysis of Methods

Parameter Oxidation Route Cyanation Route
Key Intermediate 2-Pyridinecarboxaldehyde 2-Cyano-pyridine
Yield 70–80% (oxidation step) 75–85% (hydrolysis step)
Cost Moderate (chlorination reagents) High (Pd catalysts)
Scalability High Moderate
References General

Critical Challenges and Solutions

  • Oxidation of Methyl Groups : Direct oxidation of 2-methylpyridine to 2-pyridinecarboxylic acid is impractical. Instead, chlorination followed by hydrolysis and oxidation provides a viable detour ().
  • Amidation Efficiency : Use of coupling agents (e.g., EDC, DCC) improves yields and minimizes side reactions.
  • Regioselectivity : Ensuring substitutions occur at the 2-position requires careful control of reaction conditions (e.g., directing groups).

Q & A

Basic Research Question

  • NMR Spectroscopy : Confirms proton environments (e.g., methyl group at δ 2.8–3.1 ppm).
  • X-ray Crystallography : Resolves molecular geometry (e.g., bond angles: C–N–C ≈ 120°).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 151 for MPCA).
  • HPLC : Assesses purity (>95% for radiopharmaceutical use) .
    Methodological Note : Pair ICP-MS with HPLC to quantify metal incorporation efficiency (>90% for 188Re^{188}\text{Re} complexes) .

How do computational models (e.g., DFT) elucidate MPCA’s electronic properties and ligand behavior?

Advanced Research Question
Density Functional Theory (DFT) studies reveal:

  • Charge Distribution : Pyridine-N carries a partial negative charge (-0.45 e), enhancing metal binding.
  • CO Polarization : Carboxamide carbonyls polarize upon metal coordination, stabilizing the complex.
  • Thermodynamics : ΔGformation\Delta G_{\text{formation}} for 99mTc^{99m}\text{Tc}-MPCA is -45.2 kJ/mol, favoring spontaneity .
    Methodological Note : Use B3LYP/6-31G* basis sets for accurate orbital overlap analysis.

How can researchers resolve contradictions in stability data between technetium and rhenium MPCA complexes?

Advanced Research Question
Discrepancies arise from metal-ligand bond strength differences:

  • Experimental Data : 188Re^{188}\text{Re}-MPCA resists histidine/cysteine challenges (≥90% intact vs. 60% for 99mTc^{99m}\text{Tc}).
  • Theoretical Insight : Re–N bond lengths (2.10 Å) are shorter than Tc–N (2.15 Å), enhancing stability .
    Resolution Strategy : Cross-validate stability assays (e.g., serum incubation, ligand competition) with DFT-calculated bond energies.

What strategies optimize MPCA’s reaction conditions for high-yield, scalable synthesis?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates (k = 0.15 min⁻¹ at 70°C).
  • Catalyst Screening : Triethylamine increases acylation efficiency by neutralizing HCl byproducts.
  • Scale-Up : Use continuous flow reactors to maintain temperature control and reduce side reactions .
    Data Table :
ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield75%68%
Purity (HPLC)98%95%
Reaction Time2 hours4 hours

How does MPCA’s structural flexibility enable derivatization for targeted drug delivery?

Advanced Research Question
MPCA’s carboxamide and pyridine moieties allow functionalization:

  • Derivatization Sites : Methyl group (N–CH₃) and pyridine ring (C-3/C-5 positions).
  • Applications : Conjugation with peptides (e.g., RGD sequences) enhances tumor specificity.
    Case Study : MPCA-PEG-cRGD shows 3× higher cellular uptake in αvβ3 integrin-positive cells vs. free MPCA .

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